3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine
Overview
Description
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is a compound that features a fluorine atom attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring via a carbonyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Mechanism of Action
Target of action
The targets of pyrrolidine-based compounds can vary widely depending on the specific compound and its functional groups. Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of action
The mode of action of pyrrolidine-based compounds depends on their specific structure and the biological target they interact with. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical pathways
Pyrrolidine-based compounds can affect a variety of biochemical pathways. The specific pathways affected would depend on the particular compound and its biological target .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine-based compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s structure and the presence of functional groups .
Result of action
The molecular and cellular effects of pyrrolidine-based compounds can vary widely and depend on the specific compound and its mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine-based compounds .
Biochemical Analysis
Biochemical Properties
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction between this compound and these enzymes can result in altered enzyme activity, which may have therapeutic implications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to exhibit anti-inflammatory and anticancer activities by affecting specific signaling pathways . This compound may similarly impact these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. The fluorine atom in the compound can enhance its binding affinity, resulting in more potent biological effects . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Long-term exposure to this compound may result in cumulative effects on cellular processes, necessitating careful monitoring and evaluation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrrolidine derivatives have been shown to have dose-dependent effects on various physiological processes, including enzyme activity and cellular metabolism . It is essential to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. Pyrrolidine derivatives have been reported to interact with enzymes involved in key metabolic pathways, such as carbonic anhydrase . The interaction of this compound with these enzymes can lead to changes in metabolic processes, which may have therapeutic implications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Pyrrolidine derivatives have been shown to be distributed to various tissues, where they exert their biological effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Pyrrolidine derivatives have been reported to localize to various subcellular structures, where they interact with specific biomolecules . The localization of this compound within cells can impact its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the preparation of pyrrolidine-2-carbaldehyde, which undergoes fluorination and subsequent cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
3-Fluoropyrrolidine: Shares the fluorine-substituted pyrrolidine ring but lacks the carbonyl group.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring with a carboxylic acid group instead of a carbonyl group.
N-Fluoropyrrolidine: Features a nitrogen-fluorine bond within the pyrrolidine ring
Uniqueness: 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is unique due to the presence of both the fluorine atom and the carbonyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTHEVPZHGVFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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